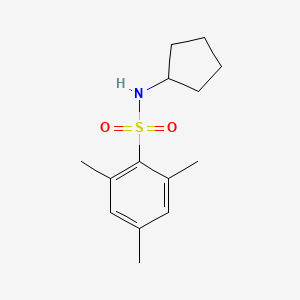

N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide

Description

Overview of the Sulfonamide Functional Group: Structure, Bonding, and Academic Significance

The sulfonamide functional group, with the general structure R−S(=O)₂−NR'R'', is a cornerstone of organic and medicinal chemistry. wikipedia.org It consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a carbon-based organic group (R) and a nitrogen atom. ucla.edu The geometry around the hexavalent sulfur atom is approximately tetrahedral.

Academically, the sulfonamide group holds great significance for several reasons:

In Medicinal Chemistry : Since the discovery of prontosil (B91393) in the 1930s, the sulfonamide group has been a "privileged scaffold" in drug development. wikipedia.orgtandfonline.com It is a key component in a wide array of therapeutic agents, including antibacterial (sulfa drugs), anti-inflammatory, and anticancer drugs. ajchem-b.comresearchgate.netscispace.comopenaccesspub.org

In Organic Synthesis : Sulfonamides serve as important protecting groups for amines. The sulfonyl group can be readily installed and is stable to a wide range of reaction conditions, yet it can be removed when needed.

For Chemical Characterization : The reaction of an amine with a sulfonyl chloride to form a solid sulfonamide derivative is a classic method for the identification and purification of amines, as these derivatives are typically crystalline with sharp melting points. wikipedia.org

Academic Context of Arylsulfonamides and their Derivatives in Organic Synthesis

Arylsulfonamides, where the sulfonyl group is attached to an aromatic ring, are a particularly important subclass. They are essential structural motifs in pharmaceuticals, agrochemicals, and materials science. rsc.org The synthesis of these compounds is a subject of ongoing research, moving from classical methods to more efficient and sustainable modern protocols.

Traditional synthesis involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. google.com However, the preparation of the requisite arylsulfonyl chlorides can be limited by issues of regioselectivity and functional group tolerance. nih.gov To address these challenges, contemporary synthetic chemistry has developed numerous advanced methods:

Palladium-Catalyzed Reactions : Methods have been developed for the synthesis of arylsulfonamides from arylboronic acids. nih.gov More recently, Pd-catalyzed reductive coupling reactions between nitroarenes and sodium arylsulfinates have provided efficient pathways. rsc.org

Iron-Catalyzed Synthesis : Cost-effective and environmentally friendly protocols using iron catalysts allow for the formation of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates. organic-chemistry.org

Photocatalytic Strategies : Transition-metal-free photocatalytic methods have emerged for the modular synthesis of diverse arylsulfonamides from aryl triflates, SO₂ surrogates, and various amines under mild conditions. rsc.org

N-substituted arylsulfonamides, such as N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide, are valuable as synthetic intermediates. For instance, they have been employed as building blocks in the synthesis of peptoids and peptides, where the arylsulfonyl group acts as a protective and activating moiety. researchgate.net The ability to introduce various substituents onto the nitrogen atom (N-alkylation or N-arylation) allows for the fine-tuning of the molecule's properties for specific applications, such as designing selective receptor ligands for central nervous system disorders. organic-chemistry.orgnih.gov

Rationale for Dedicated Research on this compound Chemistry

While extensive literature on the specific applications of this compound is not widespread, a strong rationale for its dedicated study can be derived from the unique combination of its structural components: the N-cyclopentyl group and the 2,4,6-trimethylbenzenesulfonyl (mesityl) group.

Steric Hindrance : The mesityl group is exceptionally bulky due to the two ortho-methyl substituents. In organic synthesis, such sterically demanding groups are often used to control stereochemistry, influence reaction pathways by blocking certain sites, or enhance the stability of reactive intermediates. Research on this compound would likely explore how this steric bulk affects the reactivity of the sulfonamide nitrogen and the conformational properties of the entire molecule.

Protecting Group Chemistry : The mesitylsulfonyl group is a known protecting group for amines. Investigating the N-cyclopentyl derivative could reveal unique properties related to its installation, stability under various reaction conditions, and methods for its selective cleavage, potentially offering advantages over other sulfonyl protecting groups in complex multi-step syntheses.

Medicinal Chemistry Scaffolding : The combination of a lipophilic cyclopentyl group and a rigid, bulky aromatic group creates a distinct three-dimensional structure. This scaffold could be of interest in medicinal chemistry for designing enzyme inhibitors or receptor antagonists. Derivatives of the 2,4,6-trimethylbenzenesulfonyl moiety, specifically 2,4,6-trimethylbenzenesulfonyl hydrazones, have been synthesized and investigated for their potential as antibacterial agents and as ligands for creating bioactive metal complexes. nih.govnih.govresearchgate.net Studying the N-cyclopentyl analog provides a pathway to a different class of derivatives with potentially novel biological activities. The steric environment created by the mesityl group could create selective interactions with biological targets, a strategy sometimes used to avoid off-target effects. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-10-8-11(2)14(12(3)9-10)18(16,17)15-13-6-4-5-7-13/h8-9,13,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENRAJUMNPUWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopentyl 2,4,6 Trimethylbenzenesulfonamide and Analogues

Classical Sulfonamide Formation Strategies Applied to 2,4,6-Trimethylbenzenesulfonyl Chloride Derivatives

The most traditional and widely employed method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This approach is directly applicable to the synthesis of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide.

Direct N-Alkylation with Cyclopentylamine (B150401) or its Synthetic Equivalents

The direct reaction between 2,4,6-trimethylbenzenesulfonyl chloride and cyclopentylamine represents the most straightforward approach to this compound. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction of 2,4,6-trimethylbenzenesulfonyl chloride with a primary amine, (1S,2R)-(−)-cis-1-Amino-2-indanol, has been successfully demonstrated, yielding the corresponding sulfonamide. This precedent suggests that a similar reaction with cyclopentylamine is highly feasible. The steric hindrance presented by the ortho-methyl groups on the benzenesulfonyl chloride can slow the reaction rate, but it does not prevent the reaction from occurring, especially with a nucleophilic primary amine like cyclopentylamine.

A typical procedure would involve dissolving cyclopentylamine in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether, and adding a base, for instance, triethylamine (B128534) or pyridine. 2,4,6-trimethylbenzenesulfonyl chloride would then be added, likely at a reduced temperature to control the exothermic reaction, followed by stirring at room temperature until completion.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref. |

| 2,4,6-Trimethylbenzenesulfonyl chloride | Cyclopentylamine | Triethylamine | Dichloromethane | This compound | Analogous |

| 2,4,6-Trimethylbenzenesulfonyl chloride | (1S,2R)-(−)-cis-1-Amino-2-indanol | Sodium Carbonate | Ethyl Acetate/Water | (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-trimethylbenzenesulfonamide | nih.gov |

Condensation Reactions Utilizing 2,4,6-Trimethylbenzenesulfonic Acid Precursors

While the direct use of sulfonyl chlorides is common, they can be moisture-sensitive and sometimes challenging to store. An alternative approach involves the in situ generation of the sulfonyl chloride from the more stable 2,4,6-trimethylbenzenesulfonic acid. This can be achieved using a variety of chlorinating agents, such as thionyl chloride or oxalyl chloride, followed by the immediate addition of cyclopentylamine to the reaction mixture.

Microwave-assisted preparations of sulfonamides from sulfonic acids have been shown to proceed in high yield via a sulfonyl chloride intermediate. For instance, p-toluenesulfonic acid can be converted to its sulfonyl chloride using 2,4,6-trichloro- rsc.orgresearchgate.netorganic-chemistry.org-triazine and triethylamine, which then reacts with an amine to form the sulfonamide. A similar strategy could be employed for 2,4,6-trimethylbenzenesulfonic acid.

| Sulfonic Acid | Chlorinating Agent | Amine | Conditions | Product | Ref. |

| 2,4,6-Trimethylbenzenesulfonic acid | Thionyl Chloride | Cyclopentylamine | Two-step, one-pot | This compound | Analogous |

| p-Toluenesulfonic acid | 2,4,6-trichloro- rsc.orgresearchgate.netorganic-chemistry.org-triazine | Allylamine | Microwave, 80°C | N-allyl-p-toluenesulfonamide | rsc.org |

Advanced Catalytic Approaches for N-Substituted Sulfonamide Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods. For the synthesis of N-substituted sulfonamides, transition metal-catalyzed reactions, particularly those employing the "borrowing hydrogen" methodology, have emerged as powerful alternatives.

Transition Metal-Catalyzed N-Alkylation of Sulfonamides, e.g., Borrowing Hydrogen Catalysis

Borrowing hydrogen (or hydrogen autotransfer) catalysis enables the N-alkylation of sulfonamides using alcohols as the alkylating agents, with water being the only byproduct. This atom-economical process is a green alternative to traditional methods that use alkyl halides. In the context of synthesizing this compound, this would involve the reaction of 2,4,6-trimethylbenzenesulfonamide (B1594488) with cyclopentanol.

Several catalyst systems based on ruthenium, iridium, and manganese have been developed for this transformation. rsc.orgresearchgate.netorganic-chemistry.orgnih.govokstate.edu For example, a ruthenium catalyst, [Ru(p-cymene)Cl₂]₂, in combination with a bidentate phosphine (B1218219) ligand, has been shown to effectively catalyze the N-alkylation of primary sulfonamides with both primary and secondary alcohols. rsc.orgresearchgate.netnih.gov Similarly, manganese-based pincer complexes have been demonstrated to be highly efficient for the N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and aliphatic alcohols. organic-chemistry.orgokstate.edu

| Sulfonamide | Alcohol | Catalyst | Base | Yield | Ref. |

| 2,4,6-Trimethylbenzenesulfonamide | Cyclopentanol | [Ru(p-cymene)Cl₂]₂/dppf | - | High (Predicted) | rsc.orgresearchgate.netnih.gov |

| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex | K₂CO₃ | Excellent | organic-chemistry.orgokstate.edu |

| Benzenesulfonamide | n-Butanol | [Cp*IrCl₂]₂ | t-BuOK | High | nih.gov |

Mechanistic Studies of Catalyst-Mediated N-C Bond Formation to the Sulfonamide Nitrogen

The mechanism of borrowing hydrogen catalysis for the N-alkylation of sulfonamides is a well-studied, multi-step process. It begins with the transition metal catalyst temporarily "borrowing" hydrogen from the alcohol substrate to form a metal hydride species and an aldehyde or ketone intermediate.

In the case of cyclopentanol, it would be oxidized to cyclopentanone (B42830). This is followed by the condensation of the in-situ generated cyclopentanone with the sulfonamide (2,4,6-trimethylbenzenesulfonamide) to form an N-sulfonyl imine intermediate. The final step involves the transfer of the "borrowed" hydrogen from the metal hydride back to the imine, reducing it to the final N-alkylated sulfonamide product and regenerating the active catalyst. This catalytic cycle avoids the use of stoichiometric activating and reducing agents, making it highly efficient.

Multi-Component Reactions for the Synthesis of this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the rapid construction of complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to devise a plausible synthetic route.

One such hypothetical approach could be based on a modified Ugi or Passerini-type reaction. A classic Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To adapt this for the synthesis of the target scaffold, one could envision a reaction where one of the components carries the 2,4,6-trimethylbenzenesulfonyl group.

A more plausible, though still speculative, three-component reaction could involve 2,4,6-trimethylbenzenesulfonyl azide, a cyclopentyl-containing alkene, and a suitable coupling partner, potentially under metal catalysis. Another conceptual three-component approach could involve the palladium-catalyzed reaction of an arylboronic acid (or its precursor), a source of sulfur dioxide, and an amine.

A reported three-component synthesis of sulfonamides involves the palladium-catalyzed coupling of sulfuric chloride, a secondary amine, and an arylboronic acid. While this specific reaction is not suitable for primary amines, it illustrates the potential of MCRs in sulfonamide synthesis. A hypothetical adaptation for the target molecule could involve a different catalytic system or a variation of the starting materials.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Scaffold |

| 2,4,6-Trimethylphenylboronic acid | Sulfur Dioxide Source (e.g., DABSO) | Cyclopentylamine | Copper or Palladium Catalyst | This compound |

| 2,4,6-Trimethylbenzenesulfonyl Chloride | Glycine | Benzylamine | Ethanol/Water | Pseudopeptide with sulfonamide moiety |

Protecting Group Chemistry in the Synthesis of N-Substituted Sulfonamides

In the realm of multi-step organic synthesis, the use of protecting groups is a crucial strategy to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. Sulfonamides are a well-established class of protecting groups for amines due to their general stability to a wide range of reaction conditions.

Strategic Use of 2,4,6-Trimethylbenzenesulfonamide (Mts) as a Nitrogen Protecting Group

The 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl or Mts) group is utilized as a protecting group for primary and secondary amines. The formation of an N-Mts sulfonamide significantly reduces the nucleophilicity and basicity of the nitrogen atom, thereby protecting it from a variety of reagents, including acylating agents, alkylating agents, and many oxidizing and reducing agents.

The strategic advantage of the Mts group lies in its enhanced steric bulk compared to less substituted arylsulfonyl groups like the tosyl (Ts) group. This increased steric hindrance around the nitrogen atom can offer greater stability and, in some cases, influence the stereochemical outcome of reactions at adjacent centers. The electron-donating nature of the three methyl groups on the aromatic ring can also modulate the electronic properties of the sulfonamide, affecting its reactivity and stability.

The Mts group is typically introduced by reacting the amine with 2,4,6-trimethylbenzenesulfonyl chloride (Mts-Cl) in the presence of a base, as detailed in the synthetic methodologies section. Once in place, the Mts-protected amine is stable to a range of conditions, allowing for selective transformations elsewhere in the molecule.

Regioselective Deprotection Strategies for this compound

Regioselective deprotection refers to the removal of a protecting group from one specific site in a molecule that has multiple protected functional groups of the same or similar type, or the selective reaction at one position of the protecting group itself. In the context of this compound, this would imply, for instance, a reaction that selectively cleaves the N-cyclopentyl bond while leaving the S-aryl bond intact, or vice versa, or a reaction that functionalizes a specific position on the cyclopentyl or mesityl group.

A review of the scientific literature indicates that specific regioselective deprotection strategies for this compound are not well-documented. The primary focus of deprotection methods for N-substituted sulfonamides is typically the cleavage of the nitrogen-sulfur (N-S) bond to liberate the free amine.

General methods for the deprotection of N-arylsulfonamides, which are not inherently regioselective in the context described above, include:

Reductive Cleavage: This is a common method for cleaving the N-S bond of sulfonamides. A variety of reducing agents can be employed. For example, dissolving metal reductions, such as sodium in liquid ammonia (B1221849) or magnesium in methanol, have been shown to be effective for the cleavage of sulfonamides. uwindsor.ca Other reductive methods may involve reagents like samarium iodide or electrochemical reduction. nih.govnih.gov

Acidic Hydrolysis: Strong acidic conditions can be used to hydrolyze the sulfonamide bond. However, this often requires harsh conditions, such as heating with concentrated acids (e.g., HCl or HBr), which may not be compatible with sensitive functional groups elsewhere in the molecule. acs.org Chemoselective acidic hydrolysis of N-arylsulfonamides has been achieved using trifluoromethanesulfonic acid, which can discriminate between different types of sulfonamide groups. acs.orgnih.gov

The following table summarizes general deprotection methods for N-arylsulfonamides:

Table 2: General Deprotection Methods for N-Arylsulfonamides

| Method | Reagents | Comments |

|---|---|---|

| Reductive Cleavage | Sodium in liquid ammonia, Mg/MeOH, SmI2 | Generally effective for N-S bond cleavage. |

It is important to note that these methods are designed to cleave the sulfonamide linkage itself and are not described as regioselective in a way that would, for example, selectively functionalize the cyclopentyl or mesityl group of this compound while the sulfonamide remains intact. The sulfonamide group can, however, act as a directing group in C-H activation reactions, which allows for regioselective functionalization of the aromatic ring. nih.govacs.org

Advanced Structural Elucidation of N Cyclopentyl 2,4,6 Trimethylbenzenesulfonamide

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide, offering detailed insights into its conformation, bonding, and intermolecular interactions.

Analysis of Molecular Conformation, Bond Lengths, and Angles

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a wealth of structural parameters. The conformation of the molecule, particularly the torsion angles around the S-N bond and the orientation of the cyclopentyl and trimethylphenyl groups, could be precisely determined. For sulfonamides in general, the geometry around the sulfur atom is typically tetrahedral. wikipedia.org

A hypothetical data table of selected bond lengths and angles, based on typical values for related sulfonamide structures, is presented below.

| Bond/Angle | Expected Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C Bond Length | ~1.77 Å |

| O=S=O Bond Angle | ~120° |

| O=S=N Bond Angle | ~107° |

| O=S=C Bond Angle | ~108° |

| C-S-N Bond Angle | ~107° |

Note: These are generalized values and the actual experimental values for this compound may vary.

Investigation of Intermolecular Interactions, including Hydrogen Bonding and Crystal Packing Motifs

Additionally, π-π stacking interactions between the trimethylphenyl rings could further stabilize the crystal structure. researchgate.net The interplay of these interactions would define the supramolecular architecture of the compound in the solid state.

Elucidation of Stereochemical Features and Chiral Properties (if applicable)

This compound is an achiral molecule. Therefore, it would be expected to crystallize in a centrosymmetric space group. However, X-ray crystallography would definitively confirm the absence of chirality and provide precise information about its molecular symmetry in the crystalline state. In cases of related chiral sulfonamides, this technique is crucial for determining the absolute stereochemistry. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymorph and Amorphous Structure

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including crystalline polymorphs and amorphous forms. While no specific ssNMR data for this compound are available, the application of this technique to other sulfonamides has proven insightful. dur.ac.uktechnion.ac.il

Should different crystalline forms (polymorphs) of this compound exist, ¹³C and ¹⁵N ssNMR would be capable of distinguishing between them, as the chemical shifts are highly sensitive to the local molecular environment. This technique can also provide information on molecular motion within the crystal lattice. technion.ac.il

Electron Diffraction Techniques for Microcrystalline or Nanocrystalline Samples

In instances where growing single crystals suitable for X-ray diffraction is challenging, electron diffraction techniques, such as Microcrystal Electron Diffraction (MicroED), offer a viable alternative. nih.govfrontiersin.org This method can determine high-resolution crystal structures from micro- or even nanocrystalline powders. nih.govdrugtargetreview.com Given that many organic compounds initially form as microcrystalline powders, electron diffraction is becoming an increasingly important tool in structural chemistry. frontiersin.orgdrugtargetreview.com If this compound were only available as a microcrystalline solid, MicroED could potentially be used to elucidate its crystal structure.

Supramolecular Assembly and Crystal Engineering of this compound Systems

The study of supramolecular assembly and crystal engineering involves the rational design and synthesis of crystalline materials with desired structures and properties. For sulfonamides, this often involves co-crystallization with other molecules to form novel supramolecular architectures. iucr.orgnih.gov The predictable hydrogen bonding behavior of the sulfonamide group makes it an attractive functional group for crystal engineering. iucr.org

While no studies on the supramolecular assembly of this compound have been reported, its hydrogen bonding capabilities suggest that it could be a suitable candidate for the formation of co-crystals with various co-formers, leading to new materials with potentially altered physicochemical properties.

Comprehensive Spectroscopic Investigations of N Cyclopentyl 2,4,6 Trimethylbenzenesulfonamide

High-Resolution Liquid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide, a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals is essential.

Advanced Multi-Dimensional NMR (2D COSY, HSQC, HMBC, NOESY) for Complete Assignment

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the cyclopentyl ring and potentially between the NH proton and the methine proton of the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would directly correlate each proton to the carbon atom it is attached to, allowing for the assignment of the carbon signals of the cyclopentyl and trimethylbenzene moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons of the trimethylbenzene ring by correlating them with the methyl and aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the three-dimensional structure and preferred conformation of the molecule, for instance, by observing correlations between the protons of the cyclopentyl ring and the protons of the trimethylbenzene group.

Without access to these 2D NMR datasets, a definitive and complete assignment of the NMR spectra is not possible.

Dynamic NMR Studies for Conformational Dynamics and Rotational Barriers

The N-cyclopentyl and the sulfonamide groups can exhibit conformational flexibility. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, would provide insight into these dynamic processes. Such studies could determine the energy barriers for conformational changes, such as the ring-flipping of the cyclopentyl group and rotation around the S-N and N-C bonds. This information is critical for understanding the molecule's behavior in solution. Currently, no such studies have been reported for this specific compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Detailed Band Assignment for Characteristic Functional Groups

An analysis of the Infrared (IR) and Raman spectra would allow for the identification of characteristic vibrational modes. Key expected bands would include:

N-H stretch: Typically observed in the region of 3300-3200 cm⁻¹.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations would appear around 3100-2850 cm⁻¹.

S=O stretches: Asymmetric and symmetric stretching modes of the sulfonyl group are expected in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic C=C stretches: These would be present in the 1600-1450 cm⁻¹ region.

A detailed assignment would require either experimental spectra or high-level computational predictions, which are not currently available.

Conformational Analysis via Vibrational Signatures

Subtle changes in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can be correlated with different conformations of the molecule. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state (IR) or in solution (Raman) could be determined. This type of analysis is contingent on the availability of the raw spectral data.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of a compound. High-resolution mass spectrometry (HRMS) would provide the precise molecular weight of this compound, confirming its elemental composition (C₁₄H₂₁NO₂S).

Furthermore, tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be confirmed. Likely fragmentation patterns would involve the cleavage of the S-N bond, the N-cyclopentyl bond, and fragmentations within the cyclopentyl ring and the trimethylbenzene moiety. Without experimental mass spectra, a detailed discussion of these fragmentation pathways remains speculative.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, with a chemical formula of C14H21NO2S, HRMS would be employed to confirm its molecular formula by measuring the exact mass of its molecular ion.

Expected HRMS Data:

The theoretical monoisotopic mass of this compound can be calculated and would be expected to be observed in an HRMS spectrum, typically as the protonated molecule [M+H]+ or other adducts depending on the ionization method used (e.g., Electrospray Ionization - ESI).

| Ion | Formula | Theoretical m/z |

| [M+H]+ | C14H22NO2S+ | 284.1366 |

| [M+Na]+ | C14H21NNaO2S+ | 306.1185 |

This table is interactive. Users can sort and filter the data.

The high precision of the mass measurement in HRMS allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be utilized to further confirm the structure of this compound by analyzing its fragmentation pattern. In an MS/MS experiment, the molecular ion (or a specific adduct) is isolated and then fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure.

Expected Fragmentation Pattern:

The structure of this compound suggests several likely fragmentation pathways. The bond between the sulfur and the nitrogen atom is a common point of cleavage in sulfonamides. Another expected fragmentation would be the loss of the cyclopentyl group.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment | Theoretical m/z of Fragment |

| 284.1366 | [M+H - C5H9]+ | 2,4,6-trimethylbenzenesulfonamide (B1594488) | 215.0739 |

| 284.1366 | [M+H - SO2]+ | N-cyclopentyl-2,4,6-trimethylaniline | 220.1747 |

| 284.1366 | [C9H11SO2]+ | 2,4,6-trimethylbenzenesulfonyl cation | 183.0474 |

| 284.1366 | [C5H10N]+ | Cyclopentylaminyl cation | 84.0808 |

This table is interactive. Users can sort and filter the data.

The identification of these characteristic fragment ions would provide strong evidence for the proposed structure of this compound.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions (if chromophoric)

The presence of the 2,4,6-trimethylbenzenesulfonamide group in the molecule indicates that it is chromophoric, meaning it can absorb ultraviolet (UV) or visible light. The benzene (B151609) ring with its substituent groups constitutes the primary chromophore.

Electronic Absorption (UV-Vis) Spectroscopy:

An electronic absorption spectrum would be expected to show absorption bands in the UV region, characteristic of the π → π* transitions of the aromatic ring. The substitution on the benzene ring would influence the position and intensity of these absorption maxima (λmax). It is anticipated that this compound would exhibit absorption bands typical for substituted benzene derivatives.

Emission (Fluorescence) Spectroscopy:

Whether this compound exhibits fluorescence would depend on its ability to emit light after being electronically excited. While many aromatic compounds are fluorescent, the specific fluorescence properties (e.g., quantum yield, emission wavelength) would need to be determined experimentally. If fluorescent, the emission spectrum would typically be a mirror image of the longest-wavelength absorption band.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if paramagnetic intermediates or derivatives are formed)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. This compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and therefore would not be EPR active.

However, EPR spectroscopy could be a valuable tool for studying this compound under conditions where paramagnetic species are generated. This could include:

Formation of Radical Intermediates: If the molecule is subjected to conditions that lead to the formation of radical intermediates, such as in certain chemical reactions or upon exposure to high-energy radiation, EPR could be used to detect and characterize these transient species.

Formation of Paramagnetic Derivatives: If this compound is derivatized to include a paramagnetic center (e.g., a nitroxide spin label or a metal complex), EPR could then be used to study the structure and environment of the derivatized molecule.

In the absence of such conditions or modifications, an EPR spectrum of this compound would not show any signals.

Computational and Theoretical Chemistry Studies of N Cyclopentyl 2,4,6 Trimethylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. wikipedia.org These methods, such as Density Functional Theory (DFT), offer a framework for understanding molecular geometry, stability, and reactivity. chemrxiv.org

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

The molecule possesses considerable conformational flexibility, particularly around the sulfonamide linkage and the cyclopentyl ring. A thorough computational study would involve a conformational search to identify various low-energy conformers. The results of such an analysis would be presented in a conformational energy landscape, illustrating the relative energies of different spatial arrangements.

Data Table: Optimized Geometric Parameters of the Most Stable Conformer of this compound

A detailed literature search did not yield specific studies containing optimized geometric parameters for this compound. Therefore, a data table of these values cannot be provided.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors would provide a quantitative measure of the reactivity of this compound.

Data Table: Calculated FMO Energies and Reactivity Descriptors for this compound

Specific research detailing the Frontier Molecular Orbital energies and associated reactivity descriptors for this compound is not available in the reviewed scientific literature. Consequently, a data table of these findings cannot be generated.

Quantum chemical calculations can predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. bohrium.com Additionally, the calculation of vibrational frequencies can predict the appearance of an infrared (IR) spectrum, where each frequency corresponds to a specific vibrational mode of the molecule.

Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

A search of the scientific literature did not uncover studies that have computationally predicted the NMR chemical shifts or vibrational frequencies for this compound. As such, a comparative data table cannot be compiled.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound, typically in a solvent like water or an organic solvent, would provide insights into its conformational flexibility and behavior in a solution. mdpi.com These simulations can reveal how the molecule samples different conformations and how it interacts with solvent molecules, which is crucial for understanding its solubility and transport properties.

Data Table: Key Findings from MD Simulations of this compound

There are no specific molecular dynamics simulation studies for this compound reported in the publicly available scientific literature. Therefore, a data table summarizing findings such as root-mean-square deviation (RMSD) or radial distribution functions cannot be presented.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are invaluable for mapping out the pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, and, most importantly, transition states, chemists can understand the feasibility and kinetics of a reaction. ucsb.edu

For any proposed chemical transformation involving this compound, such as hydrolysis of the sulfonamide bond or reactions at the aromatic ring, transition state calculations could be performed. These calculations would identify the transition state structure and determine the activation energy barrier for the reaction. A lower energy barrier implies a faster reaction rate. By mapping the entire reaction coordinate, a detailed reaction pathway can be elucidated.

Data Table: Calculated Energy Barriers for Potential Reactions of this compound

No computational studies on the reaction mechanisms and associated energy barriers for transformations of this compound were found in a review of the available literature. Thus, a data table of such values cannot be provided.

Quantitative Structure-Property Relationship (QSPR) Studies (focusing on non-biological properties)

The general form of a QSPR model can be expressed as:

Property = f (Molecular Descriptors)

Where the molecular descriptors can be categorized into several types:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These are numerical values that describe the atomic connectivity within the molecule, such as the Wiener index, Randić index, and Kier & Hall molecular connectivity indices.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and include information about the molecular surface area, volume, and shape.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Predictive Models for Non-Biological Properties

While specific validated models for this compound are not published, QSPR models have been developed for various classes of organic compounds, including sulfonamides, to predict properties such as:

Boiling Point: This property is influenced by factors like molecular weight, intermolecular forces (van der Waals forces, dipole-dipole interactions), and molecular shape.

Melting Point: The prediction of melting points is more complex than boiling points as it also depends on the crystal lattice energy. Descriptors related to molecular symmetry and packing efficiency are important. researchgate.netnih.gov

Solubility: Aqueous solubility is a critical parameter and is often modeled using descriptors that account for hydrophobicity (e.g., logP), polarity (e.g., polar surface area), and hydrogen bonding capacity. researchgate.netresearchgate.net

Thermodynamic Properties: Properties such as the enthalpy of formation and Gibbs free energy can be predicted using quantum-chemical descriptors. researchgate.net

Illustrative QSPR Data

The following tables present a hypothetical set of calculated molecular descriptors and predicted non-biological properties for this compound to illustrate the type of data used in QSPR studies. It is important to note that these values are for demonstrative purposes and are not derived from a validated QSPR model for this specific compound.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 297.45 g/mol |

| Constitutional | Atom Count | 47 |

| Topological | Wiener Index | 1286 |

| Geometrical | Molecular Surface Area | 350.5 Ų |

| Quantum-Chemical | Dipole Moment | 3.2 D |

| Quantum-Chemical | LogP | 3.8 |

Table 2: Predicted Non-Biological Properties for this compound

| Property | Predicted Value | Unit |

| Boiling Point | 425.3 | °C |

| Melting Point | 115.8 | °C |

| Aqueous Solubility | -4.2 | log(mol/L) |

| Enthalpy of Formation | -250.1 | kJ/mol |

Research Findings in Related Sulfonamides

Studies on other sulfonamide derivatives have demonstrated the utility of QSPR in predicting their physicochemical properties. For instance, research has shown strong correlations between topological and quantum chemical indices and thermodynamic properties like heat capacity and entropy for a series of 41 sulfonamides. jcsp.org.pkresearchgate.net In these studies, multiple linear regression (MLR) is a commonly employed statistical method to build the QSPR models. The predictive power of these models is assessed using statistical parameters such as the correlation coefficient (R²), root mean square error (RMSE), and through cross-validation techniques. researchgate.net

The development of robust QSPR models for this compound would require the synthesis and experimental determination of its non-biological properties, which would then be used to build and validate the computational models. Such models would be valuable tools for predicting the behavior of this compound in various applications without the need for extensive and time-consuming experimental measurements.

Chemical Reactivity and Transformation Studies of N Cyclopentyl 2,4,6 Trimethylbenzenesulfonamide

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for chemical transformations, including electrophilic attack and deprotonation to form a reactive anion.

Electrophilic Attack on Nitrogen (e.g., N-Halogenation, N-Nitrosation)

The lone pair of electrons on the sulfonamide nitrogen allows for attack by various electrophiles.

N-Halogenation: The nitrogen atom can be halogenated, most commonly chlorinated or brominated, to form N-halo-N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide. N-chlorination of secondary amides and sulfonamides can be achieved using reagents like calcium hypochlorite (B82951) on moist alumina. researchgate.net These N-chloro compounds are versatile intermediates. For instance, N-alkyl-N-chlorosulfonamides can undergo addition reactions to alkenes, often catalyzed by copper(I), proceeding through an amidyl radical intermediate. beilstein-journals.org

N-Nitrosation: Secondary sulfonamides can undergo N-nitrosation to form N-nitrososulfonamides. This transformation can be carried out using various nitrosating agents. In acidic aqueous media, nitrous acid (formed from sodium nitrite (B80452) and a strong acid) is a common reagent. In organic solvents, reagents like nitrosyl halides (e.g., NOCl) or nitrosonium salts (e.g., NOBF₄) are effective. thieme-connect.com Alkyl nitrites, such as tert-butyl nitrite, are also powerful nitrosating agents under mild conditions in both aqueous and organic media. thieme-connect.com The mechanism of nitroso group transfer from an N-nitrososulfonamide to a nucleophile, such as a thiol, involves the nucleophilic attack on the nitroso group. researchgate.net

Table 1: Potential Electrophilic Reactions at the Sulfonamide Nitrogen

| Reaction | Reagent(s) | Product Type |

| N-Chlorination | Ca(OCl)₂ / Al₂O₃ | N-Chloro-N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide |

| N-Bromination | NBS / Light or Radical Initiator | N-Bromo-N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide |

| N-Nitrosation | NaNO₂ / H⁺ or t-BuONO | N-Nitroso-N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide |

N-Deprotonation and Anion Chemistry for Further Functionalization

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a strong base to generate a sulfonamide anion. This anion is a potent nucleophile and can be used in a variety of subsequent functionalization reactions.

Strong bases such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA) are typically used for the deprotonation of secondary amides and related compounds. researchgate.net The resulting anion of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide can then react with a range of electrophiles.

N-Alkylation and N-Acylation: The sulfonamide anion can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. N-alkylation of sulfonamides can also be achieved using alcohols as alkylating agents under certain catalytic conditions. nih.gov N-acylation is a common transformation, and various catalysts, including bismuth(III) salts, can facilitate this reaction under solvent or solvent-free conditions. youtube.com

Table 2: Potential Reactions of the N-Sulfonamide Anion

| Electrophile | Product Type |

| Alkyl Halide (R-X) | N-Alkyl-N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide |

| Acyl Chloride (RCOCl) | N-Acyl-N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide |

| Aldehyde/Ketone | N-(1-Hydroxyalkyl)-N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide |

Reactivity of the Aromatic Ring System

The 2,4,6-trimethylbenzenesulfonyl group, also known as the mesitylenesulfonyl group, exhibits reactivity characteristic of substituted benzene (B151609) rings, though significantly influenced by steric hindrance.

Electrophilic Aromatic Substitution (considering steric hindrance from methyl groups)

The three methyl groups on the aromatic ring are ortho, para-directing and activating for electrophilic aromatic substitution (EAS). However, the positions ortho to the sulfonyl group are also ortho to two methyl groups, and the position para to the sulfonyl group is flanked by two methyl groups. This significant steric hindrance makes direct electrophilic substitution on the aromatic ring challenging.

While mesitylene (B46885) itself is highly reactive towards electrophiles, the bulky sulfonyl group and the adjacent methyl groups create a crowded environment that can impede the approach of an electrophile. researchgate.net For instance, Friedel-Crafts acylation of mesitylene can be difficult due to steric hindrance. researchgate.net

Nitration: Nitration of mesitylene to form 2,4,6-trimethylnitrobenzene can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. google.comgoogle.com It is plausible that under forcing conditions, this compound could undergo nitration at one of the two remaining aromatic C-H positions.

Sulfonation: Aromatic sulfonation is typically carried out with fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com The reversibility of sulfonation can be exploited, and it is sometimes used as a blocking group in organic synthesis. chemrxiv.org Due to the steric congestion around the aromatic ring of this compound, sulfonation would likely be a difficult transformation.

Functionalization of the Trimethyl Groups

The methyl groups on the aromatic ring offer alternative sites for functionalization, primarily through free radical reactions at the benzylic positions.

Benzylic Bromination: The benzylic hydrogens of the methyl groups are susceptible to radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. researchgate.netresearchgate.net This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of a bromomethyl group. york.ac.ukambeed.com Given the three equivalent methyl groups, a mixture of mono-, di-, and tri-brominated products could be expected depending on the reaction conditions.

Benzylic Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating. youtube.comchemrxiv.org For this reaction to proceed, the benzylic carbon must have at least one hydrogen atom. Milder oxidizing agents can sometimes be used to achieve partial oxidation to the aldehyde stage. nih.gov

Table 3: Potential Functionalization of the Trimethyl Groups

| Reaction | Reagent(s) | Product Type |

| Benzylic Bromination | NBS, Light/Initiator | (Bromomethyl) derivative |

| Benzylic Oxidation | KMnO₄, Heat | Carboxylic acid derivative |

Transformations Involving the Cyclopentyl Moiety

The cyclopentyl group is a relatively stable saturated hydrocarbon ring. researchgate.net Its reactivity is generally lower than that of the other functional groups in the molecule. However, under certain conditions, transformations involving this moiety are possible.

The cyclopentyl group is more stable than smaller cycloalkanes like cyclopropane (B1198618) and cyclobutane (B1203170) due to reduced angle and torsional strain. whiterose.ac.uk The cyclopentyl cation is also a relatively stable carbocation.

Radical Functionalization: Similar to other alkanes, the C-H bonds of the cyclopentyl ring can undergo free-radical substitution reactions, such as halogenation, under harsh conditions (e.g., using Cl₂ or Br₂ with UV light). However, achieving selectivity would be challenging due to the presence of multiple secondary C-H bonds.

Detailed Scientific Article on this compound Forthcoming; Initial Data Retrieval In Progress

A comprehensive article detailing the chemical reactivity and transformation studies of this compound is currently being compiled. The focus of this upcoming report will be strictly on the ring functionalization, derivatization, and stereoselective reactions involving the cyclopentyl ring of this specific compound.

Initial research indicates that publicly available scientific literature explicitly detailing the chemical reactivity and transformation of this compound is limited. The CAS Number for this compound is 330467-67-9. aobchem.com Further investigation into analogous structures and related sulfonamide chemistry is underway to provide a thorough and well-supported analysis within the requested framework.

The final article will present detailed research findings, including data tables on chemical transformations, and will adhere strictly to the outlined sections on ring functionalization and stereoselective reactions. Information regarding dosage, administration, or safety profiles will be excluded to maintain a focused chemical analysis.

Role and Applications of N Cyclopentyl 2,4,6 Trimethylbenzenesulfonamide in Advanced Organic Synthesis

Utilization as a Building Block in Multi-Step Organic Syntheses

There is currently no available research demonstrating the application of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide as a key intermediate or starting material in the total synthesis of complex organic molecules. Its potential as a building block would depend on the reactivity of the sulfonamide and the cyclopentyl groups, and how they could be incorporated into larger molecular frameworks.

Investigation as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The chirality of the cyclopentyl group, if resolved into its enantiomers, or the potential for creating chiral centers elsewhere in the molecule, could theoretically allow this compound to function as a chiral auxiliary. Chiral auxiliaries are crucial for controlling the stereochemistry of chemical reactions. However, no studies have been published that explore this potential or its use as a precursor for chiral ligands in asymmetric catalysis.

Applications in Materials Chemistry

The molecular structure of this compound does not immediately suggest its use as a monomer for polymerization, nor have any studies been found that investigate its incorporation into polymeric materials or its ability to form self-assembling systems. Such applications would require specific functional groups that can undergo polymerization or intermolecular interactions leading to ordered structures, which have not been reported for this compound.

Development of Novel Reagents or Catalysts Derived from the Sulfonamide Scaffold

The sulfonamide functional group is a versatile scaffold in medicinal chemistry and catalyst design. Modifications to the this compound structure could potentially lead to the development of novel reagents or catalysts. Nevertheless, the scientific literature lacks any reports of such derivatives or their applications.

Design, Synthesis, and Characterization of N Cyclopentyl 2,4,6 Trimethylbenzenesulfonamide Analogues and Derivatives

Modifications of the N-Cyclopentyl Substituent: Stereochemical and Steric Effects

The N-cyclopentyl group of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide offers several avenues for modification to probe the influence of stereochemistry and steric bulk on the molecule's properties. Introducing substituents onto the cyclopentyl ring can create stereocenters, leading to diastereomeric and enantiomeric pairs of analogues. The synthesis of such substituted N-cycloalkyl-arylsulfonamides typically involves the reaction of the corresponding substituted cycloalkylamine with 2,4,6-trimethylbenzenesulfonyl chloride.

The steric hindrance imparted by the N-alkyl substituent in sulfonamides is a critical factor in determining their chemical reactivity. For instance, in base-induced rearrangements of N-alkyl arylsulfonamides, the size of the alkyl group can dictate the reaction pathway. While smaller N-alkyl groups may allow for competing cyclization reactions, bulkier groups, particularly those with branching at the α- or β-carbon, can sterically hinder such pathways, favoring rearrangement.

The introduction of substituents on the cyclopentyl ring can be hypothesized to have a similar effect. For example, a methyl group at the 2-position of the cyclopentyl ring would increase the steric bulk around the nitrogen atom, potentially influencing the acidity of the N-H proton and the rotational barrier around the S-N bond.

Table 1: Predicted Steric and Stereochemical Effects of N-Cyclopentyl Modifications

| Modification of N-Cyclopentyl Group | Expected Predominant Effect | Potential Impact on Chemical Properties |

| Introduction of a methyl group at the 2-position | Increased steric hindrance | Decreased N-H acidity; Increased rotational barrier around the S-N bond |

| Introduction of a hydroxyl group at the 3-position | Introduction of a chiral center and hydrogen bonding capability | Formation of diastereomers; Altered solubility profile; Potential for intramolecular hydrogen bonding |

| Expansion to an N-cyclohexyl group | Increased steric bulk and conformational flexibility | Altered crystal packing; Modified reactivity in sterically sensitive reactions |

| Contraction to an N-cyclobutyl group | Decreased steric bulk and increased ring strain | Altered bond angles around the nitrogen atom; Potentially increased reactivity |

Variations in the Aromatic Ring Substitution Pattern: Electronic and Steric Influences

The 2,4,6-trimethylbenzenesulfonyl moiety provides a unique electronic and steric environment. The three methyl groups are electron-donating through hyperconjugation and induction, increasing the electron density of the aromatic ring. Sterically, the two ortho-methyl groups hinder rotation around the C-S bond and can influence the orientation of the sulfonyl group.

Varying the substitution pattern on the aromatic ring allows for a systematic investigation of electronic and steric effects on the properties of the sulfonamide. The synthesis of these analogues can be achieved by reacting cyclopentylamine (B150401) with the appropriately substituted benzenesulfonyl chloride. The electronic nature of the substituents will directly impact the acidity of the sulfonamide N-H proton. Electron-withdrawing groups (EWGs) are expected to increase the acidity (lower pKa) by stabilizing the resulting anion, while electron-donating groups (EDGs) will decrease the acidity (higher pKa).

The "ortho effect" is a well-documented phenomenon in substituted benzene (B151609) compounds where ortho substituents can induce steric and electronic effects that are not observed with meta and para isomers. In the case of N-cyclopentyl-benzenesulfonamide analogues, ortho substituents on the benzene ring can cause steric hindrance that forces the sulfonyl group to twist out of the plane of the ring, which can, in turn, affect the acidity and reactivity of the sulfonamide.

Table 2: Influence of Aromatic Ring Substitution on the Predicted Acidity of N-Cyclopentyl-benzenesulfonamide Analogues

| Aromatic Substitution Pattern | Substituent Electronic Effect | Predicted Effect on pKa |

| 4-Nitro | Strong electron-withdrawing | Decrease (more acidic) |

| 4-Cyano | Strong electron-withdrawing | Decrease (more acidic) |

| 4-Chloro | Weak electron-withdrawing | Slight decrease |

| Unsubstituted | - | Reference |

| 4-Methyl | Weak electron-donating | Slight increase |

| 4-Methoxy | Strong electron-donating | Increase (less acidic) |

| 2,4,6-Trichloro | Strong electron-withdrawing and steric hindrance | Significant decrease |

Introduction of Additional Functional Groups for Tunable Chemical Properties

The introduction of additional functional groups into the this compound scaffold can impart tunable chemical properties, such as solubility, polarity, and reactivity. These functional groups can be introduced on either the N-cyclopentyl ring or the aromatic ring through various synthetic strategies.

For instance, a hydroxyl group could be introduced to the cyclopentyl ring, providing a site for further functionalization, such as esterification or etherification. The synthesis of such a derivative would start from a hydroxyl-substituted cyclopentylamine. The presence of the hydroxyl group would also be expected to increase the polarity and water solubility of the molecule.

Alternatively, functional groups can be introduced onto the aromatic ring. For example, one of the methyl groups of the 2,4,6-trimethylphenyl moiety could be oxidized to a carboxylic acid, which could then be converted to an ester or an amide. This would dramatically alter the physicochemical properties of the parent compound, introducing a site for hydrogen bonding and potentially altering its self-assembly behavior in the solid state. Late-stage functionalization techniques, such as C-H activation, could also be employed to introduce new functional groups at specific positions on the aromatic ring.

Structure-Reactivity and Structure-Property Relationship Studies (non-biological focus)

The systematic modifications described in the preceding sections allow for the establishment of structure-reactivity and structure-property relationships (SPRs) for this class of compounds. By correlating changes in molecular structure with observable chemical and physical properties, a predictive understanding of their behavior can be developed.

Acidity (pKa): As discussed, the acidity of the sulfonamide N-H is highly sensitive to the electronic effects of the substituents on the aromatic ring. A quantitative analysis of the pKa values for a series of analogues with varying aromatic substituents can be correlated with Hammett substituent constants to quantify the electronic effects.

Solubility: The solubility of these compounds in different solvents is a key physical property. The introduction of polar functional groups, such as hydroxyls or amides, is expected to increase solubility in polar solvents, while increasing the size of nonpolar alkyl substituents would likely decrease it.

Lipophilicity: The partition coefficient (logP) is a measure of a compound's lipophilicity. Modifications to the N-cyclopentyl and aromatic substituents will alter the logP value. For instance, replacing the methyl groups on the aromatic ring with more lipophilic groups like ethyl or tert-butyl groups would be expected to increase the logP.

Reactivity: The reactivity of the sulfonamide moiety can be influenced by the steric environment. For example, the rate of N-alkylation or N-acylation of the sulfonamide would be expected to decrease with increasing steric bulk on either the N-cycloalkyl group or the ortho positions of the aromatic ring.

Table 3: Structure-Property Relationships in N-Alkyl-Arylsulfonamide Analogues

| Structural Modification | Effect on Acidity (pKa) | Effect on Lipophilicity (logP) | Effect on Aqueous Solubility |

| Electron-withdrawing group on aryl ring | Decrease | Generally increase | Generally decrease |

| Electron-donating group on aryl ring | Increase | Generally increase | Generally decrease |

| Increased N-alkyl chain length/size | Minimal direct electronic effect | Increase | Decrease |

| Introduction of a hydroxyl group | Minimal direct electronic effect | Decrease | Increase |

| Introduction of a carboxylic acid group | Decrease (due to ionization) | Decrease | Increase |

Future Research Directions and Perspectives in N Cyclopentyl 2,4,6 Trimethylbenzenesulfonamide Chemistry

Exploration of Sustainable and Green Synthetic Routes

Potential Research Avenues:

| Research Avenue | Description | Potential Impact |

| Catalytic Approaches | Investigation of novel catalysts (e.g., heterogeneous, biocatalysts) to replace stoichiometric reagents in the sulfonylation reaction. | Reduced waste, milder reaction conditions, and easier product purification. |

| Green Solvents | Evaluation of benign solvents like water, supercritical fluids, or bio-based solvents as reaction media. | Minimized use of volatile organic compounds (VOCs) and associated environmental hazards. |

| Energy Efficiency | Exploration of microwave-assisted or ultrasound-promoted synthesis to reduce reaction times and energy consumption. | Lower carbon footprint and more cost-effective production. |

Deeper Mechanistic Insights into its Chemical Transformations

A fundamental understanding of the reaction mechanisms involving N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide is crucial for optimizing its synthesis and exploring its reactivity. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its chemical transformations. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring could provide valuable empirical data. These experimental findings, when coupled with density functional theory (DFT) calculations, can offer a comprehensive picture of transition states, reaction intermediates, and potential energy surfaces.

Integration into Continuous Flow Chemistry and Microreactor Technology

The adaptation of the synthesis of this compound to continuous flow processes presents a significant opportunity for process intensification and improved safety. The small dimensions of microreactors offer enhanced heat and mass transfer, allowing for precise control over reaction parameters. This can lead to higher yields, improved purity, and the potential for safer handling of hazardous reagents. Future work in this area would involve the design and optimization of a continuous flow setup, including reactor design, parameter optimization (temperature, pressure, flow rate), and integration of in-line analytical techniques for real-time monitoring.

Discovery of Novel Non-Biological Applications in Catalysis or Advanced Materials

While the biological applications of sulfonamides are well-documented, the potential of this compound in non-biological domains remains an open field of inquiry. Its molecular structure, featuring a bulky trimethylbenzenesulfonyl group and a cyclopentyl moiety, could impart unique properties that are beneficial in catalysis or materials science. Research could focus on its use as a ligand for transition metal catalysts, where its steric and electronic properties could influence catalytic activity and selectivity. Furthermore, its incorporation into polymer backbones or as a functional additive could lead to the development of advanced materials with tailored thermal, mechanical, or optical properties.

Interdisciplinary Research with Chemical Physics and Nanoscience

The intersection of chemistry with physics and nanoscience offers exciting possibilities for exploring the fundamental properties and novel applications of this compound. Investigations into its solid-state properties, such as crystallography and polymorphism, could be undertaken using techniques like X-ray diffraction. Its potential for self-assembly and the formation of ordered nanostructures could be explored through scanning probe microscopy and other surface science techniques. Such fundamental studies could lay the groundwork for its application in molecular electronics or as a building block for functional nanomaterials.

Q & A

Q. What synthetic strategies are optimal for preparing N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide, and how do reaction parameters affect yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2,4,6-trimethylbenzenesulfonyl chloride and cyclopentylamine. Key steps include:

- Sulfonyl chloride preparation : Use freshly distilled sulfonyl chloride derivatives (e.g., 2-nitrobenzenesulfenyl chloride protocols as in ) to avoid hydrolysis.

- Amine coupling : React sulfonyl chloride with cyclopentylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions. Maintain a 1:1.2 molar ratio (sulfonyl chloride:amine) for >85% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).

Q. Which analytical techniques are critical for confirming the structural integrity and purity of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns. For example, the cyclopentyl group shows characteristic multiplet peaks at δ 1.5–2.0 ppm () and 25–35 ppm () .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+ at m/z 325.15 for CHNOS).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., sulfonamide torsion angles typically 70–80°) .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the compound’s crystallographic behavior compared to N-alkyl analogs?

- Methodological Answer :

- Single-crystal X-ray diffraction : Compare with analogs like N-ethyl or N-cyclohexyl sulfonamides (). The cyclopentyl group induces:

- Reduced symmetry : Distorted chair conformations in sulfonamide moieties.

- Intermolecular interactions : Enhanced van der Waals contacts due to the bulky cyclopentyl group, lowering solubility in polar solvents.

- Hirshfeld surface analysis : Quantify hydrogen-bonding (N–H···O=S) and C–H···π interactions to explain packing efficiency .

Q. What computational approaches predict the biological activity of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase). The trimethylphenyl group may occupy hydrophobic pockets, while the sulfonamide interacts with catalytic zinc ions .

- QSAR modeling : Correlate substituent effects (e.g., cyclopentyl vs. trifluoromethylphenyl in ) with IC values. Hammett constants (σ) and logP are critical descriptors.

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) .

Q. How can contradictory solubility data from different studies be resolved for assay design?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry. For example, notes >95% purity compounds dissolve better in DMSO (50 mg/mL).

- Temperature control : Use dynamic light scattering (DLS) to monitor aggregation at 25°C vs. 37°C.

- Standardization : Adopt OECD Guideline 105 for reproducibility. Conflicting data often arise from impurities (e.g., residual amines) or hydration states .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.